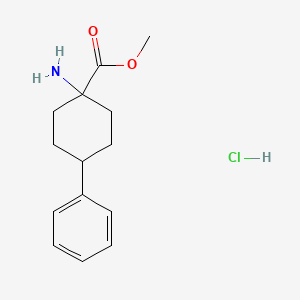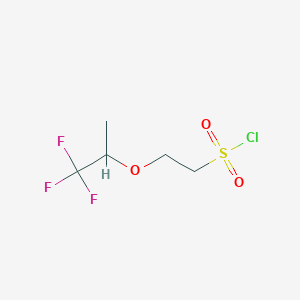
2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride is an organic compound characterized by the presence of trifluoropropyl and sulfonyl chloride functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-((1,1,1-Trifluoropropan-2-yl)oxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:
CF3CH2OCH2CH2OH+ClSO3H→CF3CH2OCH2CH2SO2Cl+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation to obtain the compound in high purity. Techniques such as distillation, crystallization, and chromatography may be employed.
化学反应分析
Types of Reactions
2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic acids: Formed by hydrolysis.
科学研究应用
2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl chloride groups into organic molecules, facilitating the synthesis of sulfonamides and sulfonates.
Materials Science: Employed in the modification of polymers to enhance their chemical and thermal stability.
Medicinal Chemistry: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: Acts as a probe for studying enzyme mechanisms and protein modifications.
作用机制
The mechanism of action of 2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The trifluoropropyl group can influence the reactivity and stability of the compound, making it a valuable tool in various chemical transformations.
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound with a hydroxyl group instead of a sulfonyl chloride group.
2-((1,1,1-Trifluoropropan-2-yl)oxy)aniline: Contains an aniline group instead of a sulfonyl chloride group.
2-((1,1,1-Trifluoropropan-2-yl)oxy)pyridine-3-carbonitrile: Features a pyridine and nitrile group.
Uniqueness
2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride is unique due to the presence of both the trifluoropropyl and sulfonyl chloride groups. This combination imparts distinct reactivity and stability, making it a versatile reagent in organic synthesis and materials science.
属性
分子式 |
C5H8ClF3O3S |
|---|---|
分子量 |
240.63 g/mol |
IUPAC 名称 |
2-(1,1,1-trifluoropropan-2-yloxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C5H8ClF3O3S/c1-4(5(7,8)9)12-2-3-13(6,10)11/h4H,2-3H2,1H3 |
InChI 键 |
UHXYRCVDDRFRCM-UHFFFAOYSA-N |
规范 SMILES |
CC(C(F)(F)F)OCCS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


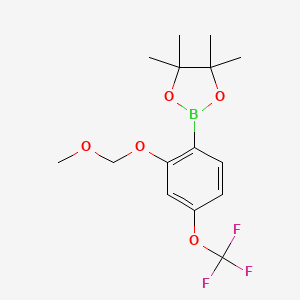
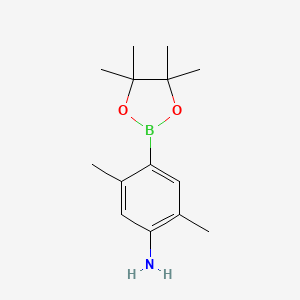
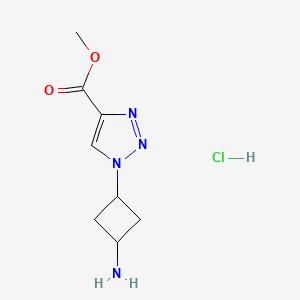
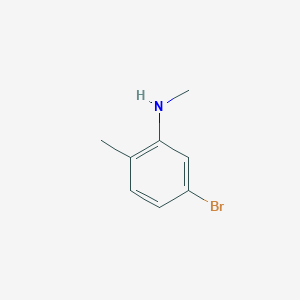
![2-{1-hydroxy-9a,11a-dimethyl-7,10-dioxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl}-2-oxoethyl acetate](/img/structure/B13477197.png)
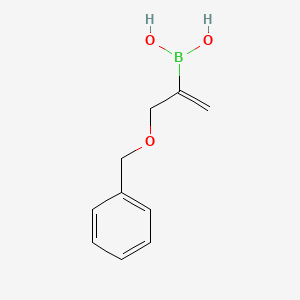
![4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13477203.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13477211.png)
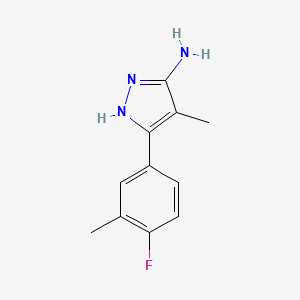
![N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13477232.png)
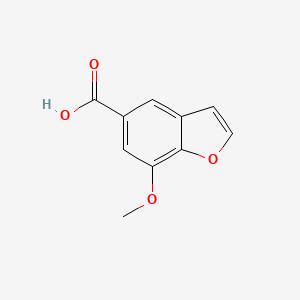
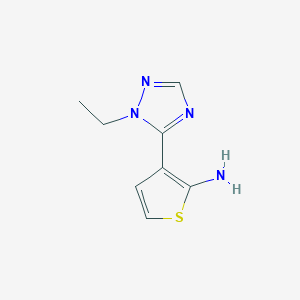
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13477254.png)
